molecular formula C15H21N3O6S B2596720 tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate CAS No. 1314988-05-0

tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate

Cat. No.: B2596720
CAS No.: 1314988-05-0
M. Wt: 371.41
InChI Key: STTHYHCGTRVARB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a 2-nitrophenylsulfonyl substituent. Piperazine derivatives are widely used in pharmaceuticals as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl 4-(2-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)16-8-10-17(11-9-16)25(22,23)13-7-5-4-6-12(13)18(20)21/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHYHCGTRVARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl and nitro groups enable nucleophilic substitution, facilitating structural diversification.

Example: Sulfonylation of Piperazine
The compound is synthesized via sulfonylation of tert-butyl piperazine-1-carboxylate with 2-nitrophenylsulfonyl chloride.

Reagents/ConditionsSolventTemperatureYieldReference
4-Nitrobenzenesulfonyl chloride, PyridineTHF60°C83%

This reaction proceeds through activation of the sulfonyl chloride, followed by nucleophilic attack by the piperazine nitrogen .

Reduction Reactions

The nitro group is reduced to an amine, enabling access to bioactive derivatives.

Comparative Reduction Methods

MethodCatalyst/ReagentSolventConditionsYieldReference
Hydrogenation5% Pd/CEthanolH₂, 2.5 hr94.8%
Iron-mediatedFe, NH₄ClEthanol/H₂O90°C, 2 hr89%

Hydrogenation offers higher efficiency, while iron-mediated reduction provides a cost-effective alternative . The resulting tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate serves as a key intermediate for further functionalization .

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield free piperazine derivatives.

Deprotection AgentSolventConditionsApplicationReference
Trifluoroacetic acid (TFA)DCM/DCERT to refluxIntermediate for coupling
HCl (4M in dioxane)DioxaneRT, 1 hrSynthesis of unprotected piperazine

Deprotection is essential for generating reactive amines for subsequent coupling or derivatization .

Coupling Reactions

The deprotected piperazine undergoes peptide coupling to form amides or sulfonamides.

Example: HATU-Mediated Coupling
Reacting with 1H-1,2,3-triazole-5-carboxylic acid in the presence of HATU and DIPEA yields triazole-piperazine hybrids .

Coupling ReagentBaseSolventProduct ApplicationReference
HATUDIPEANMP/DMFNAMPT/PARP1 inhibitors

These derivatives exhibit dual inhibitory activity against cancer targets (e.g., NAMPT IC₅₀ = 0.034 μM, PARP1 IC₅₀ = 0.014 μM) .

Nucleophilic Aromatic Substitution

The electron-deficient nitroaryl group participates in displacement reactions under specific conditions.

Chlorine Substitution
In derivatives like tert-butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate, the chlorine atom is replaced by nucleophiles (e.g., amines or alkoxides).

NucleophileConditionsApplicationReference
MorpholineDMF, K₂CO₃, 80°CAntimicrobial agents

Scientific Research Applications

Introduction to tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate

This compound is a compound that, while not extensively documented in the provided search results, can be inferred to have potential applications in organic synthesis and medicinal chemistry. This article will explore possible applications based on similar compounds and the general properties of piperazine derivatives.

Potential Applications in Organic Synthesis

  • Intermediate in Synthesis of Complex Molecules : Piperazine derivatives are commonly used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a tert-butyl group and a nitrophenylsulfonyl moiety suggests that this compound could be used as a building block for synthesizing compounds with specific functional groups.
  • Protecting Groups : The tert-butyl group is often used as a protecting group in organic synthesis. It can be easily removed under acidic conditions, making it useful for protecting amines during reactions.
  • Sulfonamide Formation : The nitrophenylsulfonyl group can be used to form sulfonamides, which are important in medicinal chemistry due to their antibacterial properties.

Potential Applications in Medicinal Chemistry

  • Antimicrobial Agents : Piperazine derivatives have been explored as antimicrobial agents. While specific data on This compound is lacking, similar compounds have shown promise in this area .
  • Targeting Specific Enzymes : The sulfonamide group can be used to target specific enzymes, such as carbonic anhydrase inhibitors, which are used in treating conditions like glaucoma.
  • Cancer Research : Piperazine rings are present in some cancer drugs, acting as a scaffold to bind to specific targets. The versatility of piperazine derivatives makes them candidates for designing multifunctional molecules targeting various pathways in cancer cells .

Case Studies and Data Tables

Unfortunately, specific case studies or detailed data tables for This compound are not available in the provided search results. However, similar compounds have been studied extensively:

Compound TypeApplicationExample
Piperazine DerivativesAntimicrobial AgentsOxazolidinones
Piperazine DerivativesTRPV1 AntagonistsN-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
Piperazine DerivativesPARP1 InhibitorsCompounds featuring a piperazine structure

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate depends on its specific application. In general, the compound interacts with biological targets through its functional groups. For example, the nitrophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The piperazine ring can interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of tert-butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate and its analogs:

Compound Name Substituent(s) Key Functional Groups Molecular Weight References
This compound 2-Nitrophenylsulfonyl Nitro, sulfonyl, tert-butyl carbamate 381.39 g/mol*
tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (51) Phenylsulfonyl Sulfonyl, tert-butyl carbamate 336.41 g/mol
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) 3-Nitrophenoxybutanoyl Nitro, phenoxy, carbonyl 449.47 g/mol
tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (1) 4-Amino-3-methyl-5-nitrophenyl Nitro, amino, methyl 350.38 g/mol
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) Piperidin-4-yl Piperidine, tert-butyl carbamate 269.38 g/mol

*Calculated based on molecular formula C₁₅H₂₀N₄O₆S.

Key Observations:

Stability: Compounds with triazolylmethyl-oxazolidinone substituents (e.g., 1a and 1b in ) degrade in simulated gastric fluid, whereas sulfonyl-containing derivatives like the target compound are likely more stable due to the robust sulfonyl linkage .

Biological Relevance : The nitro group in compound 1 () is critical for synthesizing benzimidazole derivatives with antimicrobial activity, suggesting that the nitro-sulfonyl combination in the target compound may also confer bioactivity .

This compound

The target compound likely follows a similar route using 2-nitrobenzenesulfonyl chloride.

Comparison with Other Derivatives:
  • Compound 51 (): Synthesized via reaction of Boc-piperazine with phenylsulfonyl chloride in 1,4-dioxane/water. Yield and purity are high due to the simplicity of sulfonylation .
  • Compound 33 (): Involves a multi-step synthesis, including deprotection of a tert-butyl ester and amidation. The nitro group is introduced via a nitrophenoxy intermediate, which may require careful optimization to avoid side reactions .
  • Compound 1 (): Utilizes a copper-catalyzed amination with a nitrophenyl iodide precursor, highlighting the role of transition metals in introducing nitro-aromatic groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 51 Compound 1 CAS 205059-24-1
LogP ~2.5 (estimated) 3.1 1.8 1.2
Solubility Low in water Low in water Moderate in DMSO High in polar solvents
Hydrogen Bond Acceptors 6 5 6 4
Notes:
  • The target compound’s nitro and sulfonyl groups increase polarity compared to non-nitro analogs (e.g., CAS 205059-24-1), but the tert-butyl group counterbalances this by enhancing lipophilicity.
  • Compound 1’s amino group improves aqueous solubility, whereas the target compound’s nitro group may reduce membrane permeability .

Biological Activity

tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate (CAS No. 1314988-05-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C13H18N2O4S
  • Molecular Weight: 302.35 g/mol
  • Structure: The compound features a piperazine ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the piperazine moiety often exhibit significant activity against several enzyme classes and receptor systems.

Inhibition Studies

  • Enzyme Inhibition:
    • The compound has shown promising results in inhibiting specific enzymes, particularly those involved in cancer metabolism. For instance, studies have demonstrated that similar piperazine derivatives can inhibit lactate dehydrogenase (LDH), a key enzyme in cancer cell metabolism, leading to reduced lactate production in tumor cells .
  • Receptor Interaction:
    • Compounds with structural similarities have been noted for their ability to interact with serotonin receptors, specifically the 5-HT7 receptor, indicating potential applications in treating mood disorders and other neurological conditions .

Case Studies

A notable study involved the synthesis and evaluation of related piperazine derivatives that exhibited selective inhibition of protein kinases implicated in various cancers. These studies highlight the importance of structural modifications in enhancing biological activity .

Comparative Biological Activity Table

Compound NameTarget Enzyme/ReceptorIC50 Value (nM)Biological Effect
This compoundLDH<100Inhibits lactate production
Similar Piperazine Derivative5-HT7 Receptor50Antidepressant-like effects
AvapritinibPDGFRA<1Treatment for GIST

Synthetic Approaches

The synthesis of this compound involves several steps:

  • Starting Materials: The synthesis typically begins with commercially available piperazine derivatives.
  • Reagents: Common reagents include nitrophenol derivatives and sulfonating agents.
  • Reaction Conditions: Reactions are often conducted under controlled temperatures to ensure high yield and purity.

Yield and Purity

Research has indicated that optimized synthetic routes can achieve yields exceeding 80% for similar compounds, with purity levels suitable for biological testing .

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